![molecular formula C8H5BrClNS B1629459 2-Bromo-7-chloro-4-methylbenzo[d]thiazole CAS No. 898748-08-8](/img/structure/B1629459.png)
2-Bromo-7-chloro-4-methylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-7-chloro-4-methylbenzo[d]thiazole” is a chemical compound with a molecular weight of 262.55 . It has potential applications in various research fields, including pharmaceuticals, organic synthesis, and materials science.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated to find novel quorum sensing inhibitors .Molecular Structure Analysis
The molecular structure of “2-Bromo-7-chloro-4-methylbenzo[d]thiazole” can be represented by the formula C8H5BrClNS .Aplicaciones Científicas De Investigación
Pharmaceutical Drug Development
The thiazole ring, which is a component of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole, is a significant structure in medicinal chemistry. It’s found in various drugs due to its ability to interact with biological systems . For instance, thiazole derivatives can act as antimicrobial, antiretroviral, antifungal, and antineoplastic agents . The unique structure of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole allows for the development of new drugs with potential applications in treating diseases that require modulation of biological pathways.
Antibacterial Agents
Thiazoles have been studied for their antibacterial properties. The incorporation of the thiazole moiety into new compounds has shown efficacy against a range of bacterial species . The bromo and chloro substituents on the thiazole ring of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole could potentially enhance these properties, leading to the development of novel antibacterial agents.
Antitumor and Cytotoxic Agents
Thiazole derivatives have been observed to possess antitumor and cytotoxic activities . The structural features of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole could be exploited in the design of new antitumor agents, potentially offering a new avenue for cancer therapy.
Biological Pathway Modulation
The thiazole ring can reset physiological systems by activating or stopping biochemical pathways and enzymes or by stimulating or blocking receptors . This property can be utilized in scientific research to study the effects of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole on various biological pathways, leading to potential therapeutic applications.
Chemical Reaction Accelerators
Thiazoles serve as parent materials for chemical reaction accelerators . The reactive positions on the thiazole ring allow for donor-acceptor and nucleophilic reactions, which can be harnessed in industrial processes to accelerate chemical reactions.
Synthesis of Biologically Active Molecules
The thiazole moiety is a key component in the synthesis of biologically active molecules. The reactivity of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole can be used to create a variety of compounds with potential biological activities, serving as a versatile building block in synthetic chemistry .
Direcciones Futuras
The future directions for “2-Bromo-7-chloro-4-methylbenzo[d]thiazole” could involve further exploration of its potential applications in various research fields, including pharmaceuticals, organic synthesis, and materials science. Additionally, further studies could be conducted to evaluate its inhibitory activities towards different bacterial species .
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
2-Bromo-7-chloro-4-methylbenzo[d]thiazole interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can lead to a decrease in biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors. By inhibiting these pathways, the compound disrupts the bacteria’s ability to form biofilms and produce virulence factors .
Pharmacokinetics
The compound’s solubility and specific gravity, which can impact its bioavailability, are mentioned . Thiazole, the parent compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of the compound’s action is a decrease in the growth of bacteria, specifically Pseudomonas aeruginosa . It also shows promising quorum-sensing inhibitory activities, with IC50 values of 115.2 μg mL −1, 182.2 μg mL −1, and 45.5 μg mL −1, respectively . In addition, it showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The action of 2-Bromo-7-chloro-4-methylbenzo[d]thiazole can be influenced by environmental factors. For instance, the compound’s solubility can affect its distribution in an aqueous environment . Additionally, the compound’s effectiveness can be influenced by the presence of other substances in the environment, such as other antimicrobial agents .
Propiedades
IUPAC Name |
2-bromo-7-chloro-4-methyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-2-3-5(10)7-6(4)11-8(9)12-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQELSQTXEIIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646591 |
Source


|
| Record name | 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |
CAS RN |
898748-08-8 |
Source


|
| Record name | 2-Bromo-7-chloro-4-methyl-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

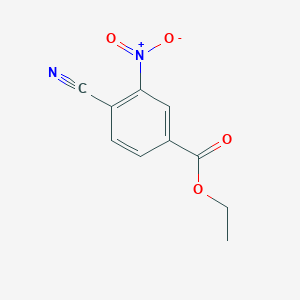
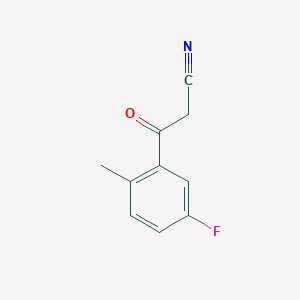
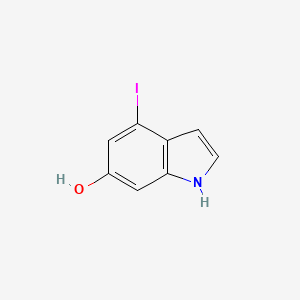




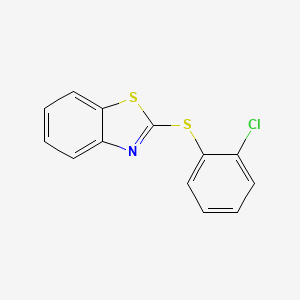
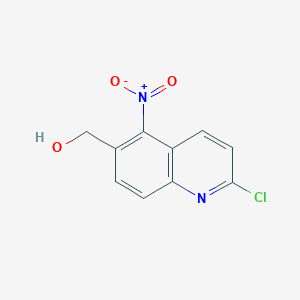
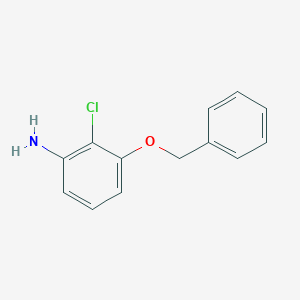


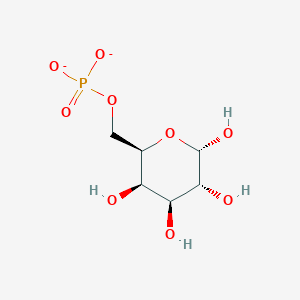
![(5-Methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B1629399.png)